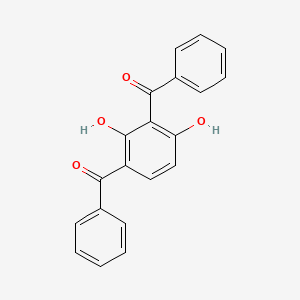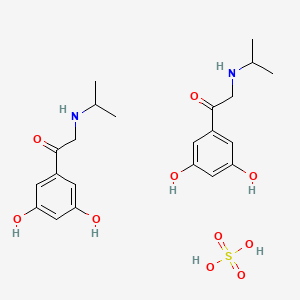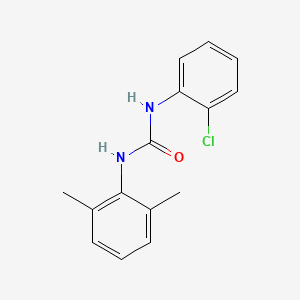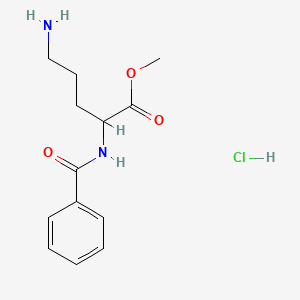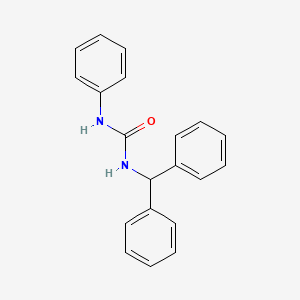
Naphthalen-2-yl(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl(triphenyl)silane is an organosilicon compound that features a naphthalene ring bonded to a silicon atom, which is further bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl(triphenyl)silane can be synthesized through a Grignard reaction involving 2-bromonaphthalene and triphenylsilyl chloride. The reaction typically proceeds in the presence of a catalyst such as palladium or nickel, under an inert atmosphere to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts like palladium or nickel are often employed, along with solvents like THF.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
Naphthalen-2-yl(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of naphthalen-2-yl(triphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to both the naphthalene ring and phenyl groups. This unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the naphthalene ring.
Phenylsilane: Contains only one phenyl group bonded to silicon.
Triethoxysilane: Features ethoxy groups instead of phenyl groups.
Uniqueness
Naphthalen-2-yl(triphenyl)silane is unique due to the presence of the naphthalene ring, which imparts additional stability and reactivity compared to other silanes. This makes it particularly useful in applications requiring robust and versatile intermediates .
Properties
CAS No. |
18768-93-9 |
|---|---|
Molecular Formula |
C28H22Si |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
naphthalen-2-yl(triphenyl)silane |
InChI |
InChI=1S/C28H22Si/c1-4-14-25(15-5-1)29(26-16-6-2-7-17-26,27-18-8-3-9-19-27)28-21-20-23-12-10-11-13-24(23)22-28/h1-22H |
InChI Key |
JYUVLDXOEQDKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



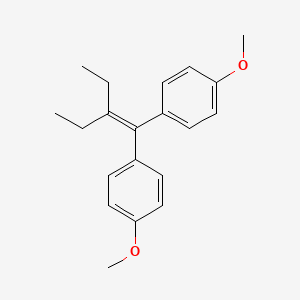
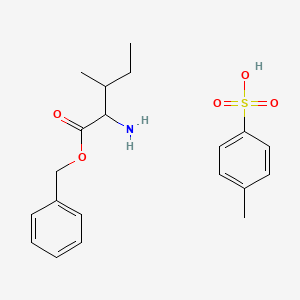
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
